1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
1-(4-(3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring and a diphenylethanone moiety. The triazolopyrimidine scaffold is notable for its role in medicinal chemistry, particularly in kinase inhibition and enzyme targeting . The piperazine ring, substituted with a diphenylethanone group, contributes steric bulk and modulates lipophilicity, which may influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN7O/c29-22-11-13-23(14-12-22)36-27-25(32-33-36)26(30-19-31-27)34-15-17-35(18-16-34)28(37)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,24H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGZZRNODACKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met/vegfr-2 kinases. These kinases play a crucial role in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth.
Mode of Action
Similar compounds have been shown to bind to their target proteins, inhibiting their activity. This interaction can lead to changes in cellular processes, such as cell proliferation and survival.
Biochemical Analysis
Biochemical Properties
Triazolopyrimidine derivatives have been reported to inhibit the stress response of general control nonderepressible 2 kinase (GCN2), a protein kinase involved in cellular stress responses. This suggests that the compound may interact with GCN2 or similar enzymes, potentially influencing their activity.
Cellular Effects
In cellular contexts, 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone may exert various effects. For instance, some triazolopyrimidine derivatives have shown antiproliferative activities against human cancer cell lines. This suggests that the compound could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex heterocyclic structure that has attracted significant attention in medicinal chemistry. Its unique combination of a triazolopyrimidine core and a piperazine ring positions it as a promising candidate for various therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Table 1: Structural Details
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN7O |
| Molecular Weight | 421.44 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C22H20FN7O/c1-15-... |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within the body. It has been noted to exhibit inhibitory effects on certain enzymes and receptors, which can lead to various pharmacological outcomes:
- Enzyme Inhibition : The compound is capable of binding to the active sites of enzymes, thereby modulating their activity. This inhibition can be crucial in pathways related to cancer and other diseases.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Several studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, compounds similar to this have shown effectiveness against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating significant cytotoxicity.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Some derivatives have shown promising results in inhibiting bacterial growth.
- Psychopharmacological Effects : The piperazine moiety is known for its psychotropic effects, which may extend to this compound as well.
Synthesis Pathways
The synthesis of this compound involves several steps:
- Formation of the Triazolopyrimidine Core : This is typically achieved through cyclization reactions involving appropriate precursors.
- Piperazine Ring Formation : The piperazine component is introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions that link the piperazine to the diphenylethanone moiety.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Triazolopyrimidine Core | Cyclization | Dimethylformamide (DMF), heat |
| Piperazine Formation | Nucleophilic Substitution | Various halogenated compounds |
| Final Coupling | Coupling | Diphenylethanone derivatives |
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparison with other similar compounds in terms of biological activity and therapeutic potential:
Table 3: Comparison with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine | Anticancer | Contains thiadiazine moiety |
| Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one | Antimicrobial | Fused pyrimidine structure |
Comparison with Similar Compounds
Core Modifications
The triazolopyrimidine core is conserved across all compared compounds (Table 1). Key structural variations occur at the 3-position of the triazolo ring and the piperazine substituent:
Table 1: Structural Comparison
Electronic and Steric Effects
- 4-Fluorophenyl vs.
- Diphenylethanone vs. Trifluoromethylbenzoyl: The diphenylethanone group introduces greater steric bulk, which may enhance selectivity for larger binding pockets but reduce solubility compared to the smaller trifluoromethyl group in .
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- The diphenylethanone moiety in the target compound likely increases lipophilicity (LogP > 4), reducing aqueous solubility relative to ’s ethyl-linked piperazine derivative (LogP ~3.5) .
Metabolic Stability
- Fluorine substitution in the target compound and may slow oxidative metabolism, extending half-life compared to ’s non-fluorinated methyl group .
- The bulky diphenylethanone group in the target compound could further shield metabolic sites, enhancing stability .
Research Findings and Implications
The diphenylethanone substitution may improve target selectivity over off-target enzymes, though solubility limitations could necessitate prodrug strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
